

Formamidoxime (CAS 624-82-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidoxime*

Cat. No.: *B1203019*

[Get Quote](#)

An In-depth Examination of the Properties, Synthesis, and Biological Activity of a Versatile Nitric Oxide Donor

Formamidoxime, also known as isuretin, is a simple yet versatile organic compound with the CAS number 624-82-8.^{[1][2][3][4]} It serves as a valuable intermediate in organic synthesis and has garnered significant interest in medicinal chemistry and drug development due to its biological activities, primarily as a nitric oxide (NO) donor.^{[5][6]} This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, its key biological functions, and essential safety information for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

Formamidoxime is an organic compound that features both a formamide and an oxime functional group.^[1] It typically appears as a white to pale yellow powder or solid at room temperature.^[1] The compound exhibits moderate solubility in water and is soluble in organic solvents like ethanol and ether.^[1] It is known to be sensitive to moisture and can undergo hydrolysis.^[1]

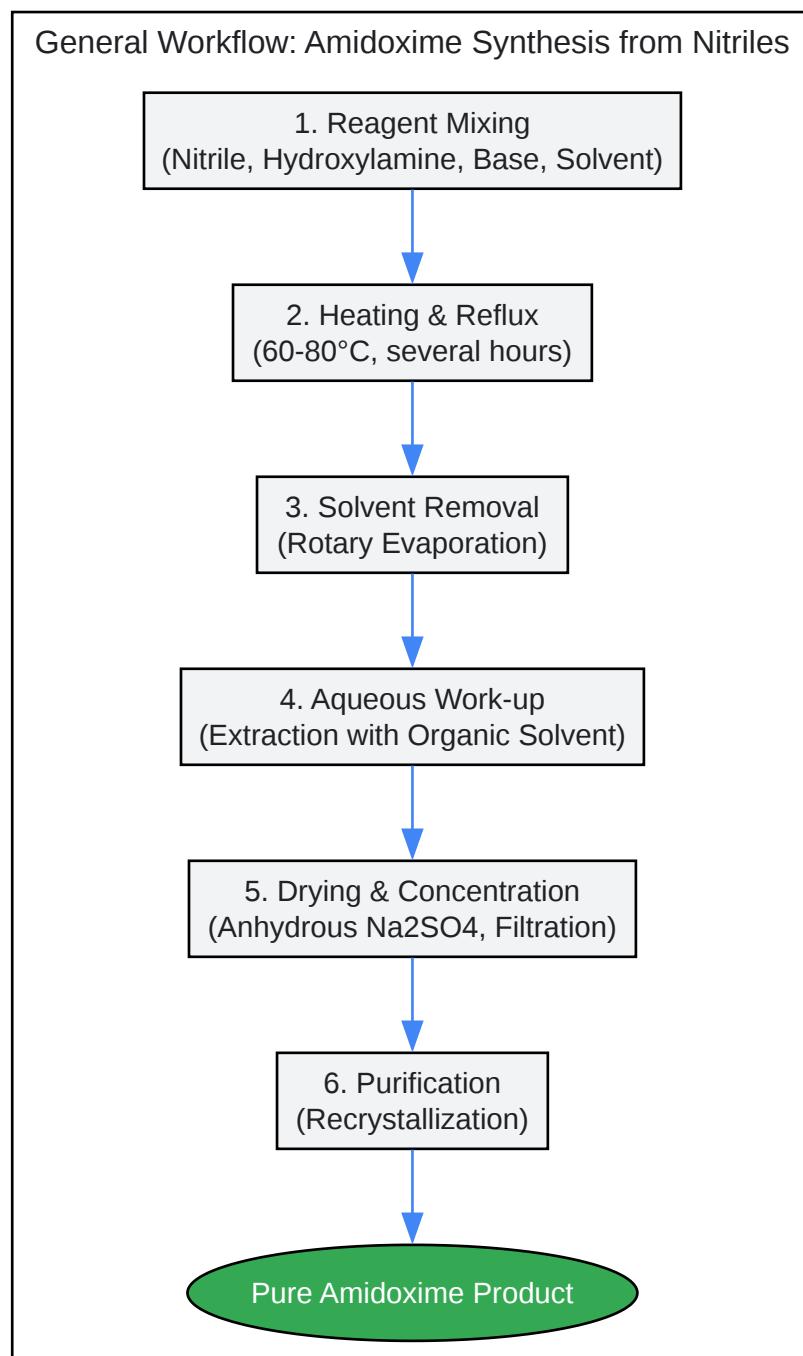
Table 1: Physicochemical Properties of **Formamidoxime**

Property	Value	Source(s)
CAS Number	624-82-8	[2] [3] [4]
Molecular Formula	CH ₄ N ₂ O	[1] [2] [3] [4]
Molecular Weight	60.06 g/mol	[1] [2] [4]
Melting Point	112-115 °C	[2] [3]
Boiling Point	95.06°C (rough estimate)	[2] [3]
Appearance	White to pale yellow powder/solid	[1]
Solubility	Moderately soluble in water; Soluble in ethanol and ether	[1]
Storage Temperature	2-8°C	

Table 2: Chemical Identifiers for **Formamidoxime**

Identifier Type	Identifier	Source(s)
IUPAC Name	N'-hydroxymethanimidamide	[4]
SMILES	N/C=N/O	
InChI Key	IONSZLINWCGRRI- UHFFFAOYSA-N	[1] [4]
EC Number	210-865-8	[3] [4]
Synonyms	Isuretin, Formamide oxime, N-hydroxy-methanimidamide	[1] [3] [4]

Synthesis and Experimental Protocols


Formamidoxime was first synthesized in 1873.[\[5\]](#) While various methods exist for the synthesis of amidoximes, the most prevalent and widely used protocol involves the nucleophilic attack of hydroxylamine on a nitrile.[\[5\]](#)

General Experimental Protocol: Synthesis from a Nitrile

This method involves heating a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent.^[5] More recent variations utilize aqueous hydroxylamine, which can shorten reaction times, or employ solvent-free methods with ultrasonic irradiation to produce high yields.^[5]

- **Reagents & Setup:** A round-bottomed flask is equipped with a reflux condenser. The nitrile starting material, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate) are added to a suitable solvent (e.g., ethanol).
- **Reaction:** The mixture is heated to 60-80 °C and stirred for several hours.^[5] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then treated with water and extracted with an appropriate organic solvent.
- **Purification:** The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product can be further purified by recrystallization to yield the final amidoxime.^[7]

Below is a generalized workflow for this common synthesis method.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for the synthesis of amidoximes.

Biological Activity and Signaling Pathways

Formamidoxime's biological significance stems from its ability to act as a prodrug that releases nitric oxide (NO), inhibit DNA synthesis, and exhibit antitumor properties.[2][8]

Nitric Oxide (NO) Donation

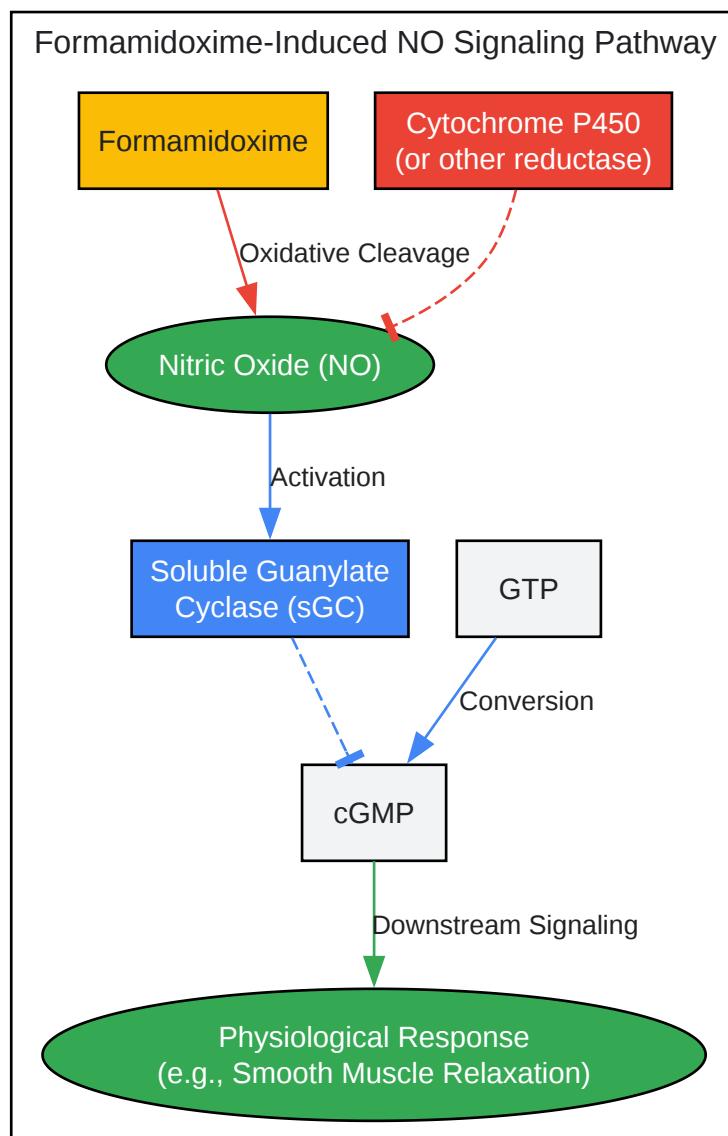
The primary mechanism of action for **formamidoxime** involves its role as an NO donor.[5]

Unlike endogenous NO synthesis which relies on nitric oxide synthase (NOS) enzymes,

formamidoxime can generate NO through a NOS-independent pathway.[5] It undergoes

oxidative cleavage of its C=N bond, a reaction catalyzed by liver cytochrome P450 (CYP450)

enzymes, to produce NO.[5][8]


The released NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5]

The accumulation of cGMP acts as a second messenger, leading to various physiological

responses, including the relaxation of smooth muscle, such as in aortic and tracheal tissues.[5]

This makes it a compound of interest for cardiovascular applications.[5] In some tissues,

another NADPH-dependent reductase pathway may be involved in its oxidation.[5]

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **formamidoxime** as a nitric oxide donor.

Antitumor and Other Activities

Beyond its role as an NO donor, **formamidoxime** has been shown to inhibit replicative DNA synthesis.^{[2][8]} This activity contributes to its observed antitumor effects, specifically against L1210 leukemia.^{[2][8]} Additionally, as N'-Hydroxyimidoformamide (NHI), it acts as a plant growth regulator by inhibiting the enzyme cyclase, leading to a decrease in cAMP production.^[1]

Safety, Handling, and Storage

Formamidoxime is classified as harmful and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[\[3\]](#)[\[4\]](#)[\[9\]](#)

Table 3: GHS Hazard and Precautionary Information

Category	Information	Source(s)
Pictogram	Warning	[4] [9]
Hazard Statements	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled H351: Suspected of causing cancer	[4] [9]
Precautionary - Prevention	P203: Obtain, read and follow all safety instructions before use P261: Avoid breathing dust P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection	[4] [9]
Precautionary - Response	P301+P317: IF SWALLOWED: Get medical help P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air P318: IF exposed or concerned, get medical advice	[4] [9]
Precautionary - Storage	P405: Store locked up	[4] [9]
Precautionary - Disposal	P501: Dispose of contents/container to an approved waste disposal plant	[4] [9]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]
- Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[9]
- Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[9]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[9] The recommended storage temperature is between 2-8°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 624-82-8: Formamidoxime | CymitQuimica [cymitquimica.com]
- 2. FORMAMIDOXIME CAS#: 624-82-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Formamidoxime | CH4N2O | CID 9561073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. FORMAMIDOXIME | 624-82-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]

- To cite this document: BenchChem. [Formamidoxime (CAS 624-82-8): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203019#formamidoxime-cas-number-624-82-8-properties\]](https://www.benchchem.com/product/b1203019#formamidoxime-cas-number-624-82-8-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com